molecular formula C8H8N4O2 B061946 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid CAS No. 175137-58-3

4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

Cat. No.: B061946
CAS No.: 175137-58-3
M. Wt: 192.17 g/mol
InChI Key: JFCXJLMOHOXSTO-UHFFFAOYSA-N
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Description

4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a sophisticated fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazolotriazine core, a privileged structure known for its ability to mimic purine bases, facilitating interactions with a wide range of biological targets. The carboxylic acid functional group at the 3-position provides a versatile handle for further synthetic elaboration, enabling researchers to construct amide, ester, or other derivatives for structure-activity relationship (SAR) studies. The specific dimethyl substitution pattern on the core structure influences the compound's electronic distribution, lipophilicity, and overall molecular recognition properties.

Properties

IUPAC Name

4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-3-6-9-10-7(8(13)14)5(2)12(6)11-4/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCXJLMOHOXSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380924
Record name 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-58-3
Record name 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 5-Aminopyrazole Derivatives

A foundational approach involves the cyclization of 5-aminopyrazole precursors. For example, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide (4 ) serves as a critical intermediate. Reacting 4 with diazonium salts under acidic conditions generates pyrazolo[5,1-c]triazine frameworks. Subsequent hydrolysis of nitrile or ester groups yields the carboxylic acid functionality.

Reaction Conditions :

  • Diazotization : Hydrochloric acid (2 mL, 36%) at 0°C.

  • Coupling : Malononitrile or ethyl cyanoacetate in ethanol with sodium acetate.

  • Yield : 60–75% for triazine intermediates.

Functionalization via Grignard Reagents

Methyl groups are introduced using Grignard reagents. For instance, methylmagnesium bromide reacts with halogenated precursors at positions 4 and 7, followed by oxidation to stabilize the substituents. This method ensures regioselectivity and avoids over-alkylation.

Key Parameters :

  • Temperature: −78°C to room temperature.

  • Solvent: Tetrahydrofuran (THF).

  • Catalyst: Copper(I) iodide (5 mol%).

Hydrolysis of Nitrile and Ester Intermediates

Acidic Hydrolysis of Nitriles

Nitrile groups at position 3 undergo hydrolysis to carboxylic acids using concentrated hydrochloric acid or sulfuric acid.

Procedure :

  • Reflux nitrile intermediate in 6M HCl for 8–12 hours.

  • Neutralize with NaOH to pH 6–7.

  • Isolate via vacuum filtration.

Yield : 85–90%.

Basic Hydrolysis of Esters

Methyl esters are hydrolyzed under basic conditions:

Conditions :

  • Reagent: 2M NaOH in ethanol/water (1:1).

  • Temperature: 70°C for 4–6 hours.

  • Workup: Acidify with HCl to precipitate the carboxylic acid.

Yield : 80–88%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and DMF are preferred for cyclization and hydrolysis, respectively. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition.

Data Summary :

StepOptimal SolventTemperature (°C)Time (h)Yield (%)
CyclizationEthanol70375
Nitrile HydrolysisHCl/EtOH1001090
Ester HydrolysisNaOH/EtOH70585

Catalytic Enhancements

Piperidine (5 mol%) improves reaction rates in cyclization steps by deprotonating intermediates. Similarly, phase-transfer catalysts like tetrabutylammonium bromide enhance hydrolysis efficiency.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Methyl groups resonate at δ 2.30–2.36 ppm (multiplet), while the carboxylic acid proton appears as a broad singlet near δ 12.0 ppm.

  • IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).

X-ray Crystallography

Crystal structures confirm the planar pyrazolo-triazine core and carboxylate geometry. Halogen bonding interactions (e.g., Br⋯O) stabilize the lattice in brominated analogs.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Automated reactors enable large-scale production with precise temperature control. Key advantages include:

  • Reduced reaction time (50% shorter than batch processes).

  • Consistent purity (>99% by HPLC).

Waste Management

Neutralization of acidic/byproduct streams with calcium carbonate minimizes environmental impact. Solvent recovery systems achieve 90% ethanol reuse.

Challenges and Mitigation Strategies

Byproduct Formation

Over-hydrolysis or decarboxylation may occur at extreme pH or temperatures. Mitigation includes:

  • pH buffering (e.g., sodium acetate).

  • Temperature monitoring via in-line sensors.

Purification Difficulties

Column chromatography (silica gel, hexane/ethyl acetate) resolves polar impurities. Recrystallization from ethanol/water mixtures improves crystal purity .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo-triazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid as an anticancer agent. Research indicates that compounds in the pyrazole class can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : In vitro tests showed that the compound demonstrated cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cell lines. When used in combination with doxorubicin, it exhibited a synergistic effect that enhanced cell death compared to doxorubicin alone .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been extensively studied. The carboxylic acid group in this compound is believed to enhance its ability to interact with microbial targets.

  • Case Study : A series of synthesized pyrazole carboxamides were tested for antifungal activity, with some derivatives showing notable efficacy against various fungal strains. This suggests that modifications to the pyrazole scaffold can lead to enhanced antimicrobial properties .

Xanthine Oxidase Inhibition

Xanthine oxidase is an important enzyme involved in uric acid production. Inhibition of this enzyme can be beneficial for conditions like gout.

  • Research Insight : Studies have shown that derivatives of pyrazolo-triazines can inhibit xanthine oxidase activity effectively. The inhibitory potency of these compounds was evaluated using IC50 values, indicating moderate inhibitory effects that warrant further exploration for therapeutic applications in hyperuricemia .

Data Table: Summary of Biological Activities

Activity TypeCompound NameIC50 Value (µM)Reference
AnticancerThis compoundNot specified
AntifungalPyrazole carboxamide derivativesVaries
Xanthine oxidase inhibitionPyrazolo-triazine derivativesModerate (72.4 - 75.6)

Mechanism of Action

The mechanism of action of 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo-Triazine Derivatives

The pyrazolo[5,1-c][1,2,4]triazine scaffold is highly modular. Key derivatives and their comparative properties are summarized below:

Compound Name Substituents Key Properties/Applications Reference
4,7-Dimethylpyrazolo-triazine-3-carboxylic acid 4-Me, 7-Me, 3-COOH Potential bioactive/pharmaceutical use
4,7-Dimethylpyrazolo-triazine-3-carbonitrile 4-Me, 7-Me, 3-CN Reactivity in nucleophilic substitutions
8-(4-Fluorophenyl)-4,7-dimethylpyrazolo-triazine-3-carboxamide 4-Me, 7-Me, 3-CONH(C₆H₄-4-F) Drug candidate (structural analog)
4-Amino-3,7-dinitrotriazolo-triazine (31) 3-NO₂, 7-NO₂, 4-NH₂ (triazolo-triazine) High-performance energetic material
4-Amino-3,7-dinitro-triazolo-triazine-1-oxide (32) 3-NO₂, 7-NO₂, 4-NH₂, 1-O (oxidized) Insensitive explosive (superior to RDX)

Key Observations:

  • Functional Group Impact : The carboxylic acid group (3-COOH) enhances solubility in polar solvents and enables conjugation with biomolecules, unlike nitriles (3-CN) or carboxamides (3-CONHR) .
  • Energetic vs. Bioactive Applications: Nitro- and amino-substituted triazolo-triazines (e.g., compounds 31 and 32) exhibit explosive properties due to high nitrogen content and density , whereas methyl/carboxylic acid derivatives are geared toward medicinal chemistry.

Tautomerism and Structural Stability

Pyrazolo-triazines can exhibit tautomerism. For example, 1H-6-methyl-3-phenyl-pyrazolo[5,1-c][1,2,4]triazole exists as 1H- and 5H-tautomers depending on hydrogen bonding . The 4,7-dimethyl and 3-COOH groups in the target compound likely stabilize the 1H-tautomer due to steric hindrance and hydrogen bonding from the carboxylic acid.

Biological Activity

4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's systematic name is this compound with the molecular formula C8H8N4O2C_8H_8N_4O_2. It features a pyrazolo[5,1-c][1,2,4]triazine core that contributes to its biological properties.

Biological Activity Overview

Research has demonstrated that derivatives of pyrazolo[5,1-c][1,2,4]triazine exhibit a variety of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific activities associated with this compound are summarized below.

Anticancer Activity

Several studies have reported the cytotoxic effects of pyrazolo[5,1-c][1,2,4]triazine derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Against Tumor Cell Lines : The compound has shown promising results against colorectal (Colo205) and lung cancer (A549) cell lines with an IC50 value in the low micromolar range (e.g., 4 µM for Colo205 cells) .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key protein kinases involved in cancer progression. For example, some derivatives have been identified as potent inhibitors of BRAF(V600E) and EGFR pathways .

Anti-inflammatory Activity

Research indicates that pyrazolo derivatives can modulate inflammatory responses. The specific activity of this compound in this regard remains less documented but is anticipated based on structural analogs.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. Pyrazole derivatives have demonstrated activity against bacterial strains and fungi. For instance:

  • Inhibition Studies : Some derivatives exhibited moderate inhibitory effects on xanthine oxidase (XO), which is relevant for gout treatment .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound and its derivatives:

Study Activity Cell Line/Model IC50/Effect
Mojzych et al. (2020)AnticancerColo2054 µM
Umesha et al. (2009)Cytotoxic synergyMCF-7 & MDA-MB-231Significant synergistic effect with doxorubicin
Goulioukina et al. (2016)XO inhibitionEnzymatic assayIC50 = 72.4 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid?

  • Methodological Answer : Derivatives are typically synthesized via multi-step organic reactions, including cyclocondensation of hydrazine derivatives with carbonyl precursors. For example, pyrazole-triazine hybrids are formed by reacting hydrazine derivatives with diketones or aldehydes under reflux in polar aprotic solvents (e.g., DMF or ethanol). Post-synthesis purification involves column chromatography (silica gel, gradient elution) or recrystallization. Structural confirmation requires NMR (1H/13C), high-resolution mass spectrometry (HRMS), and IR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structure of synthesized derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions and regioselectivity.
  • HRMS : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration and crystal packing (e.g., monoclinic systems with space group C2/c, as seen in related triazolo-thiadiazine derivatives) .
  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How can solubility and lipophilicity be experimentally determined for this compound?

  • Methodological Answer :

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (water, DMSO). Quantify via UV-Vis spectroscopy or HPLC.
  • Lipophilicity (logP) : Measure via octanol-water partitioning. Compare computational predictions (e.g., SwissADME) with experimental results to validate models .

Advanced Research Questions

Q. How can computational tools like SwissADME optimize pharmacokinetic properties of derivatives?

  • Methodological Answer :

  • Input the compound’s SMILES notation into SwissADME to predict:
  • Lipophilicity (logP) : Adjust alkyl/aryl substituents to balance hydrophobicity.
  • Drug-likeness : Screen for violations of Lipinski’s rules or PAINS alerts.
  • Bioavailability : Optimize topological polar surface area (TPSA < 140 Ų) and hydrogen bond donors/acceptors.
  • Cross-validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What strategies resolve contradictions between experimental and computational solubility data?

  • Methodological Answer :

  • Re-evaluate experimental conditions : Test solubility at varied temperatures, ionic strengths, and co-solvent ratios.
  • Validate computational models : Use machine learning (e.g., Random Forest) trained on high-quality datasets.
  • Factorial design : Systematically vary factors (pH, solvent polarity) to identify dominant variables affecting solubility .

Q. How can AI-driven platforms (e.g., ICReDD) enhance reaction design for novel derivatives?

  • Methodological Answer :

  • Reaction path prediction : Use quantum chemical calculations (DFT) to map energetically favorable pathways.
  • Condition optimization : Apply Bayesian optimization to narrow down solvent, catalyst, and temperature parameters.
  • Feedback loops : Integrate experimental results (e.g., yields, purity) into AI models to refine predictions iteratively .

Q. What experimental approaches address stereochemical challenges in synthesizing chiral derivatives?

  • Methodological Answer :

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers.
  • Circular dichroism (CD) : Confirm absolute configuration of isolated enantiomers.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization steps to enforce stereoselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Reactant of Route 2
4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

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